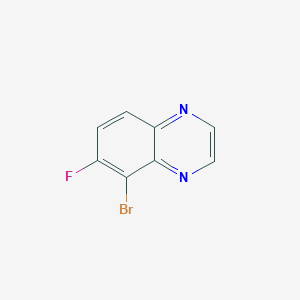

5-Bromo-6-fluoroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCIDRGPCBMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoroquinoxaline: Synthesis, Structural Elucidation, and Chemical Properties for the Research Scientist

Introduction: The Strategic Value of Substituted Quinoxalines in Modern Drug Discovery

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Their rigid, planar structure and rich electronic character make them ideal for interacting with biological targets. The strategic introduction of halogen substituents, such as bromine and fluorine, onto the quinoxaline core is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic profiles. Fluorine, in particular, can enhance metabolic stability, membrane permeability, and binding affinity, while bromine provides a versatile handle for further synthetic transformations through cross-coupling reactions.

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoroquinoxaline, a key building block for creating novel chemical entities. We will delve into its chemical properties, a robust synthetic pathway, and the critical techniques for its structural elucidation, offering field-proven insights for researchers in drug development and organic synthesis.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties for this compound.

| Property | Value | Source/Method |

| CAS Number | 1893896-09-7 | [2] |

| Molecular Formula | C₈H₄BrFN₂ | |

| Molecular Weight | 227.04 g/mol | [3] |

| Appearance | Predicted: Off-white to yellow solid | Analog Comparison |

| Melting Point | Not available; predicted to be >150 °C | Analog Comparison[4] |

| Boiling Point | Not available; predicted to be >350 °C at 760 mmHg | Analog Comparison[4] |

| Solubility | Predicted: Soluble in DMSO, DMF, hot chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General Experience |

| XLogP3 | ~2.2-2.8 (Predicted) | Analog Comparison[5] |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

Note: Some properties are predicted based on the known values of structurally similar compounds, such as 5-bromoquinoxalin-6-amine and 6-bromoquinoxaline, due to a lack of published experimental data for this specific molecule.[4][5]

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from a suitable substituted o-phenylenediamine precursor. The following multi-step protocol is proposed based on established methodologies for quinoxaline synthesis and the preparation of related halogenated anilines.

Expertise & Experience: The Rationale Behind the Synthetic Design

The chosen synthetic route begins with commercially available 4-bromo-5-fluoro-1,2-diaminobenzene. This precursor is ideal as it already contains the required bromine and fluorine atoms in the correct regiochemical orientation. The core of the synthesis is the classic condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, glyoxal. This reaction is highly reliable and typically proceeds in high yield to form the pyrazine ring of the quinoxaline system.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromo-5-fluoro-1,2-diaminobenzene

-

Glyoxal (40% solution in water)

-

Ethanol (reagent grade)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 50 mL ethanol, 50 mL water).

-

Addition of Glyoxal: To the stirring solution, add glyoxal (1.1 eq, 40% aqueous solution) dropwise at room temperature.

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, with the product showing a distinct, less polar spot compared to the highly polar diamine starting material. The final product's purity can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its structure unequivocally confirmed by the spectroscopic methods detailed in the next section.

Structural Elucidation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm that the compound of the correct molecular weight has been synthesized.

-

Expected Result: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

[M]⁺: m/z ≈ 226

-

[M+2]⁺: m/z ≈ 228

-

-

Significance: The observation of this doublet, with nearly equal intensity, is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₄BrFN₂ by providing an exact mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Key Absorptions:

-

~3050-3100 cm⁻¹: C-H stretching from the aromatic rings.

-

~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.

-

~1200-1250 cm⁻¹: C-F stretching vibration.

-

~800-900 cm⁻¹: Out-of-plane C-H bending, which can be indicative of the substitution pattern on the benzene ring.

-

-

Significance: The presence of these bands confirms the aromatic and heteroaromatic nature of the scaffold and the presence of the C-F bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

-

¹H NMR (Proton NMR):

-

Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆): The spectrum is expected to show four signals in the aromatic region (δ 7.5-9.0 ppm).

-

Two singlets (or narrow doublets due to long-range coupling) for the protons on the pyrazine ring (H-2 and H-3). These would be expected around δ 8.8-9.0 ppm.

-

Two doublets for the protons on the benzene ring (H-7 and H-8). The fluorine atom will cause splitting (J-coupling). H-7 will appear as a doublet of doublets due to coupling with both H-8 and the fluorine atom. H-8 will appear as a doublet.

-

-

-

¹³C NMR (Carbon NMR):

-

Predicted Chemical Shifts: Eight distinct signals are expected for the eight carbon atoms. The carbons attached to bromine and fluorine will show characteristic shifts and coupling.

-

C-F bond will result in a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will also show smaller couplings.

-

The carbon attached to bromine (C-5) will be significantly shielded compared to a non-substituted carbon.

-

-

-

¹⁹F NMR (Fluorine NMR):

-

Predicted Chemical Shift: A single resonance is expected. Its chemical shift will be indicative of the fluorine being attached to an aromatic ring. The signal will likely be a doublet of doublets due to coupling with the ortho protons (H-5 and H-7).

-

-

Expertise & Experience: The combined use of 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) is standard practice for complex structures. For this compound, these experiments would definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.[6]

Applications in Drug Development and Research

This compound is not just a chemical curiosity; it is a strategically designed building block for the synthesis of high-value molecules in drug discovery.

-

Scaffold for Kinase Inhibitors: The quinoxaline core is a known "privileged scaffold" for the development of kinase inhibitors, which are a major class of cancer therapeutics.

-

Versatile Synthetic Intermediate: The bromine atom at the 5-position is particularly valuable. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the rapid generation of diverse chemical libraries for screening.

-

Modulation of Physicochemical Properties: The presence of both bromine and fluorine allows for fine-tuning of properties like lipophilicity and metabolic stability, which are critical for developing orally bioavailable drugs.[7]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care afforded to similar halogenated aromatic compounds.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[5][8][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. By understanding its chemical properties and leveraging the reactivity of its halogen substituents, researchers can efficiently incorporate this scaffold into novel molecular designs to address challenging biological targets. This guide provides the foundational knowledge and practical insights necessary for the successful application of this compound in a modern research setting.

References

-

Klančnik, J. E., et al. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. PrepChem.com. Available at: [Link]

-

Saeed, A., et al. (2014). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate. Available at: [Link]

-

ChemBK. (2024). 5-bromo-6-amino quinoxaline. ChemBK. Available at: [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1-pentene. fishersci.com.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. fishersci.com.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride. fishersci.com.

- Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-6-fluoroisoquinoline. apolloscientific.co.uk.

-

PubChem. (n.d.). 6-Bromoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoro-6-methoxyquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (2023). 5-Bromoquinoxalin-6-amine. lookchem.com. Available at: [Link]

-

Wan, J.-P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-4-Hydroxyethylaminoanisole Sulfate. pharmaffiliates.com. Available at: [Link]

- Australian Government Department of Health. (2015). 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment. nicnas.gov.au.

-

Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. National Institutes of Health. Available at: [Link]

Sources

- 1. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | 1893896-09-7 [chemicalbook.com]

- 3. 5-bromo-6-thioureidoquinoxaline | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 5-Bromo-6-isothiocyanatoquinoxaline | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-fluoroquinoxaline

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-6-fluoroquinoxaline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a molecule of interest in drug development, understanding its structural and electronic properties through various spectroscopic techniques is paramount. This document serves as a comprehensive resource for researchers and scientists, offering not only predicted data but also the underlying principles and experimental considerations for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds known for a wide range of biological activities.[1][2] The introduction of halogen atoms, specifically bromine and fluorine, into the quinoxaline core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel compounds for pharmaceutical applications. Spectroscopic analysis provides the necessary tools to achieve this, offering a detailed "fingerprint" of the molecule.

This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F).

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition, and to gain insights into the molecule's fragmentation patterns.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

The following sections will present the theoretical underpinnings, detailed experimental protocols, and expert interpretation of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.8 - 8.9 | d | ~2 | H-2 or H-3 |

| ~8.8 - 8.9 | d | ~2 | H-3 or H-2 |

| ~8.2 - 8.3 | d | ~8 | H-8 |

| ~7.9 - 8.0 | d | ~8 | H-7 |

Expert Interpretation:

-

Quinoxaline Protons (H-2 and H-3) : The two protons on the pyrazine ring are expected to appear at a downfield chemical shift due to the deshielding effect of the two nitrogen atoms. They will likely appear as doublets with a small coupling constant (~2 Hz), arising from their coupling to each other.

-

Benzene Ring Protons (H-7 and H-8) : The protons on the benzene portion of the quinoxaline ring will also be in the aromatic region. H-8 is adjacent to a bromine atom, which is inductively withdrawing and will cause a downfield shift. H-7 is adjacent to the fluorine atom, which is also strongly electron-withdrawing. The ortho-coupling between these two protons will result in two doublets with a typical ortho-coupling constant of around 8 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Instrumentation : A high-field NMR spectrometer is required.

-

Data Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Longer acquisition times and a greater number of scans are typically needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| C-6 | |

| ~145 - 150 | C-2 or C-3 |

| ~145 - 150 | C-3 or C-2 |

| ~140 - 145 | C-8a |

| ~135 - 140 | C-4a |

| ~130 - 135 | C-8 |

| C-7 | |

| C-5 |

Expert Interpretation:

-

Carbon attached to Fluorine (C-6) : The most notable signal will be for the carbon directly bonded to the fluorine atom. It will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.

-

Carbon attached to Bromine (C-5) : The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but its exact position can be influenced by other factors.

-

Other Aromatic Carbons : The remaining carbon signals will be in the typical aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atoms and halogen substituents. Two- and three-bond C-F couplings will likely be observed for C-7 and C-5, resulting in smaller doublet splittings.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.[4]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation : The same sample can be used.

-

Instrumentation : An NMR spectrometer equipped with a fluorine probe is necessary.

-

Data Acquisition :

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

A common reference standard is CFCl₃ (δ 0.00 ppm).[5]

-

-

Data Processing : Standard processing techniques are applied.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -130 | d | ~8 | F-6 |

Expert Interpretation:

-

The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride.[6] The signal will appear as a doublet due to the coupling with the adjacent proton (H-7). The magnitude of this three-bond H-F coupling constant (³JHF) is typically around 8 Hz.

Visualization of NMR Structural Correlations

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization : Utilize an appropriate ionization technique.

-

Electron Ionization (EI) : A hard ionization technique that causes extensive fragmentation, useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI) : Soft ionization techniques that typically result in a prominent molecular ion peak, ideal for confirming the molecular weight.

-

-

Mass Analysis : Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions to generate the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Interpretation |

| 226/228 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 199/201 | Loss of HCN |

| 147 | Loss of Br |

| 120 | Loss of Br and HCN |

Expert Interpretation:

-

Molecular Ion Peak : The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic doublet with a two-mass-unit separation (M⁺ and M+2).[7] This provides definitive evidence for the presence of one bromine atom in the molecule.

-

Fragmentation Pattern : The fragmentation of quinoxaline derivatives often involves the loss of HCN from the pyrazine ring.[8] The C-Br bond is also relatively weak and can cleave to lose a bromine radical.[9] The exact fragmentation pattern will depend on the ionization energy used.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy a valuable tool for functional group identification.[10]

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation :

-

Solid : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to specific functional groups.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1600 - 1450 | Medium | C=C and C=N stretching in the aromatic rings |

| ~1250 | Strong | C-F stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| Below 600 | Medium | C-Br stretching |

Expert Interpretation:

-

Aromatic C-H Stretch : The presence of aromatic protons will give rise to weak bands just above 3000 cm⁻¹.[11]

-

Ring Vibrations : The stretching vibrations of the C=C and C=N bonds within the quinoxaline ring system will appear in the 1600-1450 cm⁻¹ region.[12]

-

C-F Stretch : A strong absorption band characteristic of the C-F bond stretch is expected around 1250 cm⁻¹.

-

C-H Out-of-Plane Bending : The pattern of strong bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

-

C-Br Stretch : The C-Br stretching vibration typically appears at lower wavenumbers, below 600 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the detailed information from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The predicted data and interpretations presented herein serve as a valuable reference for scientists engaged in the synthesis and application of novel quinoxaline derivatives.

References

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]

-

Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. Available at: [Link]

-

Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate. Available at: [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Mass Spectrometry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

-

H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available at: [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. Available at: [Link]

-

A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

-

Spectroscopy of aromatic compounds. YouTube. Available at: [Link]

-

Use of Paramagnetic 19F NMR to Monitor Domain Movement in a Glutamate Transporter. NIH. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

-

5-Bromoquinoxalin-6-amine. PubChem. Available at: [Link]

-

5-bromo-6-amino quinoxaline. ChemBK. Available at: [Link]

-

5-Bromoquinoxalin-6-amine. LookChem. Available at: [Link]

-

5-Bromo-6-isothiocyanatoquinoxaline. PubChem. Available at: [Link]

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. Available at: [Link]

-

5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Synthesis and First Evaluation of [¹⁸F]fluorocyano- And [¹⁸F]fluoronitro-quinoxalinedione as Putative AMPA Receptor Antagonists. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-6-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

5-Bromo-6-fluoroquinoxaline is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any novel compound, precise structural elucidation is paramount for understanding its reactivity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This technical guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic characteristics of this compound. We will delve into the theoretical underpinnings of the expected spectral data, predictive analysis based on substituent effects, and a comprehensive, field-proven protocol for acquiring high-quality NMR data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of quinoxaline derivatives.

Introduction: The Structural Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules with applications as antiviral, antibacterial, anticancer, and anti-inflammatory agents. The introduction of halogen atoms, such as bromine and fluorine, into the quinoxaline scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The specific placement of a bromine atom at the C5 position and a fluorine atom at the C6 position in this compound creates a unique electronic and steric environment. Understanding the precise arrangement of these atoms is crucial for structure-activity relationship (SAR) studies in drug discovery and for predicting the compound's behavior in chemical reactions. NMR spectroscopy provides an unparalleled, non-destructive method for confirming the molecular structure and purity of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four protons on the quinoxaline ring system. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine ring and the attached halogen substituents.

Key Predictive Insights:

-

Protons on the Pyrazine Ring (H2 and H3): These protons are in a more electron-deficient environment due to the adjacent nitrogen atoms. They are expected to resonate at a downfield chemical shift, likely appearing as two distinct signals. Their coupling to each other would result in doublets.

-

Protons on the Benzene Ring (H7 and H8): The chemical shifts of these protons are influenced by the adjacent bromine and fluorine atoms. The strong electronegativity of the fluorine atom at C6 will deshield the adjacent proton H7, causing it to appear at a lower field. The bromine at C5 will similarly influence the proton at H8.

-

Coupling Constants: The magnitude of the coupling constants (J-values) will provide valuable information about the connectivity of the protons. For instance, ortho-coupling between adjacent protons on the benzene ring is typically in the range of 7-10 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.0 | d | JH2-H3 = 2-3 |

| H-3 | 8.5 - 9.0 | d | JH3-H2 = 2-3 |

| H-7 | 7.8 - 8.2 | d | JH7-H8 = 8-9 |

| H-8 | 7.6 - 8.0 | d | JH8-H7 = 8-9 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of this compound. The spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the quinoxaline ring system. The chemical shifts of these carbons are highly dependent on their local electronic environment.

Key Predictive Insights:

-

Carbons of the Pyrazine Ring (C2 and C3): These carbons, being adjacent to nitrogen atoms, will be significantly deshielded and appear at downfield chemical shifts.

-

Carbons bonded to Halogens (C5 and C6): The carbon atom directly attached to the fluorine (C6) will exhibit a large one-bond C-F coupling constant (¹JC-F), which is a characteristic feature. The signal for C6 will appear as a doublet. The carbon attached to bromine (C5) will also be influenced, though the effect on the chemical shift is less pronounced than that of fluorine.

-

Quaternary Carbons (C4a and C8a): These carbons, located at the ring fusion, will generally have lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 145 - 150 | - |

| C-3 | 145 - 150 | - |

| C-4a | 135 - 140 | - |

| C-5 | 115 - 120 | JC5-F6 ≈ 4-5 |

| C-6 | 155 - 160 (d) | ¹JC6-F ≈ 240-260 |

| C-7 | 120 - 125 | JC7-F6 ≈ 20-25 |

| C-8 | 130 - 135 | JC8-F6 ≈ 3-4 |

| C-8a | 140 - 145 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The presence of C-F coupling is a key diagnostic feature.

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution and accurate NMR data for this compound, a standardized and robust experimental protocol is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis and Interpretation:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule based on the predicted values and known substituent effects.

-

Visualization of Molecular Structure and NMR Correlations

To visually represent the structure and aid in the interpretation of NMR data, a molecular diagram is provided below.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-6-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-6-fluoroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the foundational principles of mass spectrometry relevant to this analyte, present detailed experimental protocols for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer an expert interpretation of its expected fragmentation patterns under electrospray ionization (ESI). This document is intended to serve as a practical resource for researchers and scientists, enabling them to develop and validate robust analytical methods for the characterization and quantification of this compound and related compounds.

Introduction: The Significance of this compound in Modern Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties, have established them as privileged scaffolds in medicinal chemistry. The introduction of halogen atoms, such as bromine and fluorine, into the quinoxaline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, represents a valuable building block in the synthesis of novel therapeutic agents.

Accurate and reliable analytical methods are paramount for the successful progression of drug discovery and development programs. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the identification, structural elucidation, and quantification of small molecules like this compound.[1][2] This guide will provide the technical insights necessary to harness the power of mass spectrometry for the comprehensive analysis of this important compound.

Foundational Principles of Mass Spectrometry for the Analysis of this compound

The successful mass spectrometric analysis of this compound hinges on a solid understanding of the underlying principles of ionization, mass analysis, and fragmentation.

Ionization: Electrospray Ionization (ESI) as the Method of Choice

For a thermally labile and moderately polar compound like this compound, Electrospray Ionization (ESI) is the preferred ionization technique.[3] ESI is a "soft" ionization method that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and typically preserving the molecular ion.[4][5][6] This is crucial for obtaining accurate molecular weight information. The basicity of the nitrogen atoms in the quinoxaline ring makes it amenable to protonation in the positive ion mode, yielding a protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

High-resolution mass spectrometry, utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability is invaluable for determining the elemental composition of the parent ion and its fragments, thereby increasing confidence in compound identification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule.[3] In an MS/MS experiment, the protonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, providing valuable structural information.

Experimental Protocol: A Validated LC-MS/MS Workflow

The following protocol outlines a robust and reproducible method for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical for achieving high-quality, reproducible results and preventing contamination of the LC-MS system.[7][8][9]

Step-by-Step Protocol:

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilution: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards and quality control samples at the desired concentrations.

-

Filtration: For samples that may contain particulate matter, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[8]

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential for resolving this compound from other components in a complex mixture and for minimizing matrix effects.[7]

| Parameter | Recommended Condition | Rationale |

| LC System | UHPLC or HPLC system | Provides efficient separation and sharp peaks. |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for re-equilibration. | Optimizes the separation of the analyte from any impurities. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 1 - 5 µL | Dependent on the sensitivity of the mass spectrometer. |

Mass Spectrometry (MS) Parameters

The following parameters are a starting point for method development and should be optimized for the specific instrument being used.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the quinoxaline ring are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Source Temperature | 120 - 150 °C | Assists in desolvation of the ESI droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the evaporation of solvent from the ESI droplets. |

| Cone Voltage | 20 - 40 V | Can be adjusted to control the degree of in-source fragmentation.[5][6] |

| Collision Energy (for MS/MS) | 10 - 40 eV (Collision Energy Ramp) | A range of collision energies should be evaluated to obtain a rich fragmentation spectrum. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high resolution and accurate mass measurements. |

| Acquisition Mode | MS/MS or Data-Dependent Acquisition (DDA) | To obtain fragmentation data for structural confirmation. |

Interpretation of Mass Spectra: The Fragmentation Pathway of this compound

Due to the lack of a publicly available experimental mass spectrum for this compound, the following fragmentation pathway is proposed based on the known fragmentation behavior of quinoxaline derivatives and halogenated aromatic compounds.[10][11]

The molecular formula of this compound is C₈H₄BrFN₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[12][13]

Expected Molecular Ion:

-

[M+H]⁺: m/z 228.96 (for ⁷⁹Br) and 230.96 (for ⁸¹Br)

Proposed Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the loss of the halogen substituents and cleavage of the quinoxaline ring.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Key Fragmentation Events:

-

Loss of a Bromine Radical (Br•): This is a common fragmentation pathway for bromo-aromatic compounds, leading to a fragment at m/z 149.05.

-

Loss of Hydrogen Bromide (HBr): The elimination of HBr would result in a fragment at m/z 148.04.

-

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrazine ring in the quinoxaline core can lead to the neutral loss of HCN, a characteristic fragmentation of nitrogen-containing heterocycles. This would produce fragments at m/z 201.97 and 203.97.

-

Loss of a Fluorine Radical (F•) or Hydrogen Fluoride (HF): While the C-F bond is generally strong, fragmentation involving the loss of F• or HF is possible, especially at higher collision energies. This would result in fragments around m/z 209.96/211.96 and 208.96/210.96, respectively.

Best Practices and Troubleshooting

-

In-Source Fragmentation: Be mindful of the potential for in-source fragmentation, which can complicate spectral interpretation.[4][5][6] This can be controlled by optimizing the cone voltage or fragmentor voltage.

-

Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids), matrix effects can suppress or enhance the analyte signal.[7] The use of an internal standard and effective sample preparation techniques like solid-phase extraction (SPE) can mitigate these effects.[14][15]

-

Column Choice: If co-elution is an issue, experimenting with different column chemistries (e.g., phenyl-hexyl) can provide alternative selectivity.[16]

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by implementing a robust LC-MS/MS protocol, researchers can confidently identify, characterize, and quantify this important molecule. The proposed fragmentation pathway serves as a valuable starting point for spectral interpretation, and the best practices outlined will aid in the development of high-quality, reliable analytical methods essential for advancing drug discovery and development.

References

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

-

Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Retrieved from [Link]

-

Li, Y., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Advances, 9(42), 24458-24470. Retrieved from [Link]

-

Kuntz, F., et al. (1995). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 670(2), 193-200. Retrieved from [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

-

ADLM. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

D'Hont, J. (2012). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Retrieved from [Link]

-

Yuan, B. F., et al. (2017). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 89(17), 9031–9038. Retrieved from [Link]

-

Van Wijk, A. M., et al. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 935-942. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2736-2745. Retrieved from [Link]

-

LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

-

ResearchGate. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Molecules, 25(22), 5396. Retrieved from [Link]

-

Le, M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8565-8572. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. a Five... Retrieved from [Link]

-

ResearchGate. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

-

Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 673. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Retrieved from [Link]

-

Chem-Wiki. (n.d.). Quinoxaline, 5-bromo-6-iodo-. Retrieved from [Link]

-

Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

-

Wang, R., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 10). 5-bromo-6-amino quinoxaline. Retrieved from [Link]

-

ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of magnoflorine under positive ion mode. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoxaline. Retrieved from [Link]

-

Hindawi. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

LookChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link]

-

PubMed. (2018). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Retrieved from [Link]

-

MDPI. (n.d.). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Retrieved from [Link]

-

National Institutes of Health. (2016). LC–MS-MS Analysis of Brodifacoum Isomers in Rat Tissue. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-source fragmentation [jeolusa.com]

- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. tecan.com [tecan.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. Sample Preparation for LC-MS/MS Drug Analysis in Tough Matrices [phenomenex.com]

- 15. opentrons.com [opentrons.com]

- 16. myadlm.org [myadlm.org]

A Comprehensive Guide to the Purity Assessment of 5-Bromo-6-fluoroquinoxaline by High-Performance Liquid Chromatography (HPLC)

Abstract

This technical guide provides a detailed framework for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-Bromo-6-fluoroquinoxaline. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document navigates the causal logic behind chromatographic choices, from column and mobile phase selection to detector settings, grounded in the physicochemical properties of the analyte. We present a comprehensive, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[1][2][3] The guide culminates in a discussion on data interpretation, including system suitability and photodiode array (PDA)-based peak purity analysis, to ensure the generation of trustworthy and scientifically sound data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its specific structure, featuring a quinoxaline core with bromo and fluoro substituents, imparts unique chemical properties that are leveraged in modern drug discovery. The purity of such an intermediate is not a trivial matter; it directly influences the impurity profile of the final API, which in turn can affect its safety, efficacy, and stability.

The objective of this guide is to provide a scientifically robust and field-proven methodology for quantifying the purity of this compound and its related substances. The chosen analytical technique, HPLC, offers high resolution, sensitivity, and precision, making it the gold standard for this application.[4] This guide emphasizes the development of a stability-indicating method—one that can unequivocally separate the main compound from any potential degradation products that may arise under stress conditions, thus providing a true and reliable measure of its stability.[5][6]

Analytical Strategy: Causality in Method Development

A successful HPLC method is not a product of chance but of a logical, science-driven strategy. The physicochemical properties of this compound dictate the optimal approach for its separation.

-

Analyte Properties: The molecule possesses a planar, aromatic quinoxaline ring system, making it hydrophobic. The presence of halogen atoms (Bromine and Fluorine) and nitrogen atoms introduces polarity and potential for specific interactions. This dual nature—hydrophobic and moderately polar—is the key consideration for chromatographic development.

-

Column Selection: Reversed-phase chromatography is the logical choice, where a non-polar stationary phase is used with a polar mobile phase.[7]

-

Expertise-Driven Choice: A C18 (Octadecylsilane) column is the workhorse for such applications due to its strong hydrophobic retention mechanism. However, for aromatic compounds like this, a Phenyl-Hexyl phase can offer alternative selectivity.[8] The phenyl groups in the stationary phase can engage in π-π interactions with the quinoxaline ring, potentially improving resolution between the main peak and structurally similar aromatic impurities. For this guide, we will proceed with a C18 column, which provides excellent general-purpose retention for a wide range of impurities.[9]

-

-

Mobile Phase Optimization: The mobile phase is the primary tool for manipulating retention and selectivity.[10][11]

-

Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

-

Aqueous Phase & pH Control: The quinoxaline nitrogens are weakly basic. Controlling the pH of the mobile phase is critical. Using a slightly acidic mobile phase (e.g., with 0.1% phosphoric acid or formic acid) ensures that the ionization state of the analyte and any basic impurities is suppressed and consistent, leading to reproducible retention times and symmetrical peak shapes.[12]

-

-

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable for purity analysis.[13][14]

-

Trustworthiness through Spectral Data: Unlike a standard UV detector that monitors at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum at every point across a chromatographic peak. This provides two critical advantages:

-

Optimal Wavelength Selection: The UV spectrum of this compound can be examined to select a wavelength of maximum absorbance for high sensitivity, while also considering the absorbance of potential impurities.

-

Peak Purity Analysis: The detector's software can compare spectra across a single peak. If the peak is pure, all spectra should be identical. Spectral differences indicate the presence of a co-eluting impurity, a critical capability for a trustworthy purity method.[15][16][17]

-

-

-

Elution Mode: A gradient elution program, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for purity analysis. This approach ensures that highly retained, non-polar impurities are eluted within a reasonable timeframe while still providing good resolution for early-eluting polar impurities.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of this compound.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Phosphoric Acid (85%).

-

Reference Standard: Well-characterized this compound reference standard.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA Detector, 254 nm (Acquisition Range: 200-400 nm) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Filter and degas.

-

Mobile Phase B: Use HPLC-grade Acetonitrile directly. Filter and degas.

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: Establishing Trustworthiness

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][3] The following protocols are based on the ICH Q2(R1) guideline.

Visualization of the Validation Workflow

The relationship between the core validation parameters is a logical hierarchy designed to build a complete picture of the method's performance.

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. glsciencesinc.com [glsciencesinc.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mastelf.com [mastelf.com]

- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 14. labcompare.com [labcompare.com]

- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. chromatographyonline.com [chromatographyonline.com]

Solubility of 5-Bromo-6-fluoroquinoxaline in common organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-6-fluoroquinoxaline in Common Organic Solvents

Abstract

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers in their work with this and similar quinoxaline derivatives.

Introduction: The Critical Role of Solubility in the Application of this compound

The quinoxaline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The solubility of any given quinoxaline derivative, such as this compound, is a critical physicochemical parameter that dictates its journey from the laboratory to potential clinical application. Poor solubility can present significant hurdles in achieving desired reaction kinetics, designing effective purification strategies via crystallization, and formulating drug products with adequate bioavailability.[1]

This guide addresses the current information gap regarding the specific solubility of this compound. It is structured to provide both a robust theoretical foundation for predicting its solubility behavior and detailed, actionable protocols for its empirical determination.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The overall polarity of a molecule is a composite of its structural features, including the presence of polar functional groups and the size of its non-polar hydrocarbon backbone.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

-

Quinoxaline Core: The bicyclic aromatic system of the quinoxaline core is relatively non-polar.

-

Nitrogen Atoms: The two nitrogen atoms in the pyrazine ring introduce polarity and can act as hydrogen bond acceptors.

-

Halogen Substituents: The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity through dipole moments. However, they do not participate in hydrogen bonding as donors.

Based on this structure, this compound can be classified as a moderately polar molecule. Its solubility will be a delicate balance between the non-polar character of the fused aromatic rings and the polar influence of the nitrogen and halogen atoms.

The Influence of Solvent Properties

The choice of solvent is critical. Common organic solvents can be categorized based on their polarity:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are unlikely to be effective at dissolving this compound due to the mismatch in polarity.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions, making them good candidates for dissolving moderately polar compounds. Solvents like DMSO and DMF are often excellent choices for poorly soluble compounds.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While this compound cannot donate hydrogen bonds, the nitrogen atoms can accept them, suggesting potential solubility in these solvents.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Figure 1: Factors Influencing Solubility

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The following protocols provide standardized procedures for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.

Protocol:

-

Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube or vial.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (typically ambient, e.g., 20-25°C).

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the observations in a structured table.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility (e.g., in mg/mL).

Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that undissolved solid remains.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove all solid particles.

-

Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculation:

-

Weigh the vial containing the dried solid.

-

Subtract the initial weight of the vial to determine the mass of the dissolved this compound.

-

Divide the mass of the dissolved solid by the volume of the filtrate used to calculate the solubility in mg/mL.

-

The following workflow diagram outlines the process for both qualitative and quantitative solubility determination.

Sources

A Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-6-fluoroquinoxaline

Introduction

5-Bromo-6-fluoroquinoxaline is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and bromine atoms on the pyrazine-fused benzene ring, make it a valuable scaffold for the development of novel pharmaceuticals and functional organic materials. The strategic synthesis of this molecule is paramount, and a thorough understanding of its starting materials is the foundation upon which efficient and scalable production is built.

This technical guide provides an in-depth analysis of the primary synthetic route to this compound. Moving beyond a simple recitation of protocols, this document elucidates the chemical logic behind the chosen pathway, details the preparation of key precursors, and offers field-proven insights into the experimental execution. The core of this synthesis lies in the strategic construction of the quinoxaline ring system from appropriately substituted phenylenediamine and dicarbonyl precursors.

Part 1: The Core Synthetic Strategy: A Retrosynthetic Analysis

The most direct and reliable method for constructing the this compound core is the condensation of a pre-functionalized aromatic diamine with a simple 1,2-dicarbonyl compound. This approach, a variant of the classical Hinsberg quinoxaline synthesis, ensures that the desired halogen substituents are precisely positioned from the outset, circumventing potential issues with regioselectivity that can plague late-stage halogenation of the quinoxaline ring system.[1]

The retrosynthetic disconnection of the target molecule reveals two fundamental building blocks: 4-Bromo-5-fluoro-1,2-phenylenediamine and glyoxal .

Caption: Retrosynthetic analysis of this compound.

This strategy is chemically sound because the reaction between an o-phenylenediamine and a 1,2-dicarbonyl is a robust and high-yielding cyclocondensation that reliably forms the pyrazine ring.[2][3]

Part 2: The Key Precursors: Synthesis and Properties

The Diamine Component: 4-Bromo-5-fluoro-1,2-phenylenediamine